Lurasidone-d8 is a deuterated form of lurasidone, a novel atypical antipsychotic medication primarily used for the treatment of schizophrenia. The compound is marketed under the trade name Latuda and is recognized for its efficacy in managing symptoms associated with psychotic disorders. Lurasidone-d8 is distinguished by the incorporation of deuterium atoms, which are heavier isotopes of hydrogen, enhancing its stability and allowing for more precise pharmacokinetic studies.
Lurasidone-d8 is synthesized from lurasidone hydrochloride, which has been approved by the U.S. Food and Drug Administration since 2010. The compound falls under the classification of atypical antipsychotics, functioning as a multi-receptor antagonist that targets various neurotransmitter systems in the brain, including dopamine and serotonin receptors.
The synthesis of lurasidone-d8 typically involves several key steps:
Lurasidone-d8 has a molecular formula of and a molecular weight of approximately 537.19 g/mol . The structure includes:
The incorporation of deuterium alters the vibrational frequencies of the hydrogen atoms in the structure, which can be beneficial for tracking metabolic pathways in pharmacological studies.
Lurasidone-d8 can undergo various chemical transformations, including:
Lurasidone-d8 acts primarily as an antagonist at several receptor sites:
The pharmacological profile indicates that lurasidone-d8 maintains similar efficacy to its parent compound while providing enhanced tracking capabilities due to deuteration.
Key physical properties of lurasidone-d8 include:
Chemical properties include its stability under various pH conditions and susceptibility to oxidation reactions.
Lurasidone-d8 serves multiple scientific applications:
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4